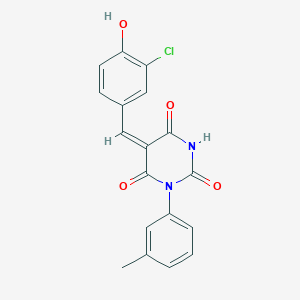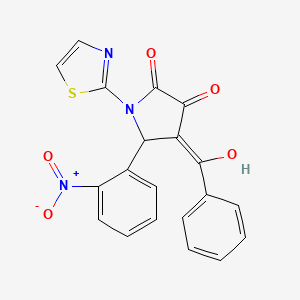![molecular formula C15H17N3O B3918178 N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide
説明
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide (NIPA) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NIPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
作用機序
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways in cells. This leads to changes in gene expression and cell behavior, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. It also affects the activity of various signaling pathways, including the MAPK and PI3K pathways. These effects can have a variety of downstream effects on cellular processes such as the cell cycle, apoptosis, and gene expression.
実験室実験の利点と制限
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide in lab experiments is its relatively low cost and ease of synthesis. It is also a relatively small molecule, which makes it easy to manipulate and study in vitro. However, one of the main limitations of using N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, more research is needed to determine its toxicity in vivo.
将来の方向性
There are many potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide. One area of research that is currently being explored is the development of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential area of research is the study of the effects of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide on other biological processes, such as inflammation and immune function. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide and its potential toxicity in vivo.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This inhibition is thought to be due to the ability of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide to interfere with the cell cycle and induce apoptosis in cancer cells.
Another area of research where N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in the brain. This makes it a potentially useful tool for developing new treatments for these diseases.
特性
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(8-7-14-5-2-1-3-6-14)17-9-4-11-18-12-10-16-13-18/h1-3,5-8,10,12-13H,4,9,11H2,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJWBZHZVYRLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3918099.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)benzylidene]-5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918110.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918129.png)
![4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918130.png)
![N-({5-[2-(2-furoyl)carbonohydrazonoyl]-2-furyl}methyl)-4-methylbenzenesulfonamide](/img/structure/B3918131.png)
![1-(2-fluorobenzyl)-3-{2-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3918134.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3918141.png)
![6-(3,4-dimethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918155.png)

![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)
![N-[4-phenyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3918186.png)
![1-(3-ethoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918194.png)
![2-phenyl-4-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3918198.png)